4-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide
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Overview
Description
4-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide is a complex organic compound that has captured the attention of researchers due to its intricate structure and potential applications in various scientific fields. This compound integrates both aromatic and heterocyclic structures, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis of this compound typically involves a multistep process:
Step 1: Formation of 3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline via cyclization reactions, starting from suitable amino acids or aldehydes.
Step 2: Introduction of the nitro group into the aromatic ring through nitration reactions, using nitrating agents such as nitric acid and sulfuric acid.
Step 3: Formation of the benzenesulfonamide group via sulfonation of benzene derivatives followed by amide formation.
Industrial Production Methods
In an industrial setting, the synthesis is often scaled up by optimizing reaction conditions to improve yields and reduce costs. Continuous flow reactors and automated synthesis platforms are frequently employed to ensure consistent product quality and efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The compound can participate in reduction reactions, often using catalysts like palladium on carbon.
Substitution: The aromatic rings allow for various electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Sodium periodate or potassium permanganate.
Reduction: Hydrogen gas with a catalyst, like palladium.
Substitution: Halogens or nitro groups often use halogenating agents like chlorinating agents or nitro reagents.
Major Products Formed
The primary products formed depend on the reaction conditions and reagents used. For instance, reduction of the nitro group leads to the corresponding amine, while electrophilic substitution on the aromatic ring can yield various substituted derivatives.
Scientific Research Applications
This compound finds applications across various scientific domains:
Chemistry: As a building block in organic synthesis and polymer chemistry.
Biology: Used in studying enzyme interactions and as a model compound in bioorganic studies.
Industry: Used in the production of dyes, pigments, and other specialized chemicals.
Mechanism of Action
When compared to other related compounds:
Structural Analogs: Compounds like 4-nitrobenzenesulfonamide and quinoline derivatives share similar structural motifs but differ in their reactivity and application spectrum.
Unique Features: The integration of nitro, sulfonamide, and heterocyclic quinoline structures in one molecule imparts unique reactivity and multifunctionality, setting it apart from simpler analogs.
Comparison with Similar Compounds
4-nitrobenzenesulfonamide
9-aminoacridine
3-oxo-1,2,3,4-tetrahydroquinoline derivatives
Hope this illuminates the landscape of 4-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide for you. If there's any other aspect you want to dive into, let me know!
Properties
IUPAC Name |
4-nitro-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S/c22-17-8-3-13-11-14(10-12-2-1-9-20(17)18(12)13)19-27(25,26)16-6-4-15(5-7-16)21(23)24/h4-7,10-11,19H,1-3,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLRUSNBPAHUDJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-])CCC(=O)N3C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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